molecular formula C18H23N3O2S B2700576 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea CAS No. 2034541-17-6

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea

Cat. No.: B2700576
CAS No.: 2034541-17-6
M. Wt: 345.46
InChI Key: UVQYIYNMBNOUCO-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a synthetic urea derivative featuring a furan-2-yl group, a thiomorpholine ring (a sulfur-containing morpholine analog), and an o-tolyl (ortho-methylphenyl) substituent. This compound is structurally distinct due to the incorporation of a thiomorpholinoethyl spacer, which introduces both sulfur and nitrogen heteroatoms into the molecule.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-14-5-2-3-6-15(14)20-18(22)19-13-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h2-7,10,16H,8-9,11-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQYIYNMBNOUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-yl Intermediate: The synthesis begins with the preparation of a furan-2-yl intermediate through the reaction of furan with appropriate reagents under controlled conditions.

    Thiomorpholine Addition: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to form the 2-thiomorpholinoethyl derivative.

    Urea Formation: The final step involves the reaction of the 2-thiomorpholinoethyl derivative with o-tolyl isocyanate to form 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The thiomorpholine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea has demonstrated potential in medicinal chemistry, particularly in the development of new therapeutic agents. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound may possess activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

These biological activities necessitate comprehensive pharmacological studies to elucidate the compound's efficacy and safety profiles in clinical settings.

Organic Synthesis

In organic synthesis, 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions enables the formation of derivatives with potentially enhanced biological properties. Key reactions include:

  • Oxidation : The furan ring can be oxidized to yield carboxylic acid derivatives.
  • Reduction : Reduction processes may convert the furan moiety into alcohol derivatives.

These transformations highlight the compound's utility as a precursor in synthetic organic chemistry.

Materials Science

The compound's unique structural features also make it valuable in materials science. It can be utilized in the development of new materials with specific properties, such as:

  • Polymeric Materials : As an intermediate in polymer synthesis, it may contribute to materials with tailored mechanical and thermal properties.
  • Coatings and Adhesives : Its chemical reactivity allows for incorporation into formulations that require specific adhesion or protective characteristics.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea:

  • Anticancer Activity Study :
    • A study investigated the effects of this compound on various cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Synthetic Pathway Development :
    • A detailed synthetic route was established for producing this compound with high yield and purity, emphasizing the importance of reaction conditions and reagent selection.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

1-(2-Furoyl)-3-(o-tolyl)thiourea ()

  • Structure: Replaces the thiomorpholinoethyl group with a simpler thiourea (-NCS-) linkage directly attached to the furan carbonyl.
  • Synthesis : Prepared via reaction of furoyl isothiocyanate with o-toluidine in dry acetone .
  • Key Differences :
    • The absence of the thiomorpholine ring reduces conformational flexibility and sulfur content.
    • Crystal structure analysis () reveals planar thiourea moieties with intramolecular hydrogen bonds (N–H···S), which may influence metal-binding capabilities compared to the target compound’s thiomorpholine spacer .

1-(3-Cyanophenyl)-3-(2-furoyl)thiourea ()

  • Structure: Features a cyano-substituted phenyl group instead of o-tolyl, altering electronic properties.
  • Synthesis: Similar to but uses 3-cyanoaniline instead of o-toluidine.
  • Key Differences: The electron-withdrawing cyano group may enhance stability or modify reactivity compared to the electron-donating methyl group in the o-tolyl substituent. Structural studies show similar hydrogen-bonding patterns but distinct packing arrangements due to the cyano group .

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea ()

  • Structure: A structurally complex urea with a benzoimidazothiazole core and morpholinoethoxy side chain.
  • Key Differences: The morpholino group (oxygen-containing) contrasts with the thiomorpholine (sulfur-containing) in the target compound. Designed for laboratory research, emphasizing its role in drug discovery pipelines .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Route Applications/Properties Evidence Source
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea Urea + thiomorpholine Furan-2-yl, o-tolyl, thiomorpholine Not explicitly detailed (likely multi-step alkylation/urea formation) Research chemical (safety data provided)
1-(2-Furoyl)-3-(o-tolyl)thiourea Thiourea Furan-2-yl, o-tolyl Furoyl isothiocyanate + o-toluidine Metal coordination, sensor technology
1-(3-Cyanophenyl)-3-(2-furoyl)thiourea Thiourea Furan-2-yl, 3-cyanophenyl Furoyl isothiocyanate + 3-cyanoaniline Structural studies, ligand development
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea Urea + benzoimidazothiazole tert-Butyl isoxazole, morpholinoethoxy Multi-step heterocyclic synthesis Laboratory research (non-drug)

Research Findings and Functional Insights

  • Thiomorpholine vs.
  • Substituent Effects: Electron-donating groups (e.g., o-tolyl’s methyl) may stabilize urea/thiourea conformations, while electron-withdrawing groups (e.g., cyano) could increase acidity of NH protons, affecting reactivity . The thiomorpholinoethyl group introduces steric bulk, which might hinder crystallization or alter solubility compared to simpler analogs .
  • Safety Considerations: The target compound’s safety data sheet emphasizes standard precautions (e.g., avoiding heat, keeping from children), consistent with laboratory chemicals of unknown toxicity .

Biological Activity

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The compound features a furan ring, a thiomorpholine moiety, and an o-tolyl urea structure. Its chemical formula can be represented as C15_{15}H18_{18}N2_2O2_2S, which suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea. For example, derivatives targeting DDX3X helicase activity have shown promising results in inhibiting the growth of glioblastoma (GBM) cell lines. In vitro assays demonstrated that modifications to the urea structure can enhance potency against GBM cells, indicating that similar modifications in our compound could yield significant therapeutic effects .

Table 1: Summary of Anticancer Activity

CompoundTargetCell LineIC50 (µM)Reference
BA103DDX3XGBM5.0
1DDX3XVariousVaries

Antiviral Activity

The compound's structural components suggest potential antiviral properties. Compounds with similar structures have been investigated for their ability to inhibit viral replication through the targeting of helicases, which are crucial for viral RNA synthesis. In preclinical models, certain derivatives exhibited broad-spectrum antiviral activity without significant toxicity .

The biological activity of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea likely involves:

  • Inhibition of Enzymatic Activity : The thiomorpholine and urea groups may interact with enzymatic targets, disrupting normal function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antiviral Mechanisms : By inhibiting helicase activity, the compound could prevent viral replication.

Case Studies

  • Glioblastoma Multiforme (GBM) : Research on DDX3X inhibitors has demonstrated that certain modifications enhance the efficacy against GBM cell lines. The incorporation of furan and thiomorpholine groups may contribute to increased bioactivity.
  • Viral Infections : In studies focusing on antiviral agents, compounds structurally related to our target have shown effectiveness against various viruses by interfering with their replication processes.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(o-tolyl)urea?

The synthesis typically involves reacting an aryl isocyanate with a substituted amine. For example, thiomorpholine derivatives can react with o-tolyl isocyanate in inert solvents like dichloromethane or toluene under reflux conditions. A base such as triethylamine is often added to neutralize byproducts like HCl. This method aligns with protocols used for analogous urea derivatives .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (e.g., furan at δ 6.3–7.4 ppm), urea NH signals (δ 8.0–9.5 ppm), and thiomorpholine methylenes (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly the urea carbonyl and thiomorpholine sulfur geometry .

Q. What solvents and conditions are optimal for its synthesis?

Inert solvents (e.g., dichloromethane, toluene) under reflux (80–110°C) ensure high yields. Catalytic bases (triethylamine) improve reaction efficiency by scavenging acidic byproducts. Reaction times vary from 12–24 hours, monitored via TLC or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and stability?

Hybrid functionals like B3LYP (incorporating exact exchange terms) optimize molecular geometry and calculate thermochemical parameters (e.g., bond dissociation energies, HOMO-LUMO gaps). These models predict reactivity trends, such as susceptibility to hydrolysis at the urea moiety or electron-rich furan’s role in charge transfer .

Q. How can contradictory bioactivity data in pharmacological assays be resolved?

Discrepancies may arise from impurity interference, assay sensitivity, or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Compare results from enzymatic inhibition, cell viability, and binding studies.
  • Dose-response profiling : Establish EC50/IC50 curves to validate activity thresholds.
  • Analytical purity checks : Use HPLC-MS to confirm compound integrity .

Q. What strategies optimize structure-activity relationships (SAR) for this urea derivative?

Systematic modifications include:

  • Aryl group substitution : Replace o-tolyl with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate urea hydrogen-bonding capacity.
  • Thiomorpholine ring variation : Substitute sulfur with oxygen (morpholine) or adjust ring size to alter conformational flexibility.
  • In vitro screening : Test analogs against target enzymes (e.g., kinases) or cellular models to correlate structural changes with activity .

Q. How can stability under physiological conditions be evaluated?

Conduct stress tests:

  • Thermal stability : Incubate at 37°C in buffer (pH 7.4) for 24–72 hours.
  • Photodegradation : Expose to UV-Vis light and monitor decomposition via UV spectroscopy.
  • Hydrolytic stability : Assess urea bond resilience in acidic (pH 2) and basic (pH 10) conditions using LC-MS .

Methodological Notes

  • Avoid unreliable sources : Commercial data (e.g., Sigma-Aldrich in ) are excluded per reliability guidelines.
  • Cross-referencing : Structural analogs (e.g., ’s oxadiazole-urea hybrids) inform SAR strategies.
  • Data interpretation : Conflicting crystallographic or spectroscopic results require validation via multiple techniques (e.g., NMR coupled with DFT calculations) .

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